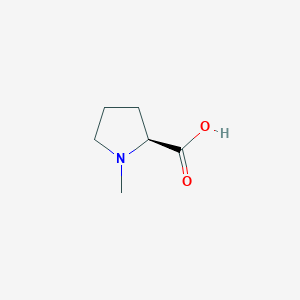

N-Methyl-L-proline

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide hygrique peut être synthétisé par méthylation de la L-proline. Une méthode courante implique la réaction de la L-proline avec l'iodure de méthyle en présence d'une base telle que l'hydroxyde de sodium . La réaction est généralement effectuée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) à des températures élevées pour faciliter le processus de méthylation.

Méthodes de production industrielle : La production industrielle de l'acide hygrique implique souvent l'extraction de sources naturelles telles que les agrumes et le jus de bergamote. Le processus d'extraction comprend des étapes telles que l'extraction du jus, la filtration et la purification à l'aide de techniques telles que la chromatographie . Cette méthode garantit que le composé est obtenu à haute pureté pour diverses applications.

Analyse Des Réactions Chimiques

Types de réactions : L'acide hygrique subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'acide hygrique peut être oxydé pour former les cétones ou les aldéhydes correspondants.

Réduction : Il peut être réduit pour former des amines secondaires.

Substitution : Le groupe méthyle dans l'acide hygrique peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogènes ou les agents alkylants peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation d'amines secondaires.

Substitution : Formation de divers dérivés de la proline substituée.

4. Applications de la recherche scientifique

L'acide hygrique a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.

Biologie : Étudié pour son rôle dans les voies métaboliques et les interactions enzymatiques.

Médecine : Investigé pour ses effets thérapeutiques potentiels et comme précurseur dans la synthèse de médicaments.

Industrie : Utilisé dans la production d'agents aromatisants et comme intermédiaire dans la fabrication chimique

5. Mécanisme d'action

L'acide hygrique exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. Il est connu pour agir comme un analogue structurel de la proline, influençant l'activité des enzymes qui utilisent la proline comme substrat . Cette interaction peut affecter diverses voies biochimiques, notamment la synthèse protéique et les processus métaboliques.

Composés similaires :

Proline : Un acide aminé naturel présentant des caractéristiques structurelles similaires.

N-méthyl-D-proline : Un isomère de l'acide hygrique présentant une stéréochimie différente.

L-Proline : Le composé parent à partir duquel l'acide hygrique est dérivé.

Unicité : L'acide hygrique est unique en raison de sa structure de proline méthylée, qui confère des propriétés chimiques et biologiques distinctes. Cette méthylation améliore sa stabilité et modifie sa réactivité par rapport aux autres dérivés de la proline .

Applications De Recherche Scientifique

Hygric acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of flavoring agents and as an intermediate in chemical manufacturing

Mécanisme D'action

Hygric acid exerts its effects by interacting with specific molecular targets and pathways. It is known to act as a structural analogue of proline, influencing the activity of enzymes that utilize proline as a substrate . This interaction can affect various biochemical pathways, including protein synthesis and metabolic processes.

Comparaison Avec Des Composés Similaires

Proline: A naturally occurring amino acid with similar structural features.

N-Methyl-D-proline: An isomer of hygric acid with different stereochemistry.

L-Proline: The parent compound from which hygric acid is derived.

Uniqueness: Hygric acid is unique due to its methylated proline structure, which imparts distinct chemical and biological properties. This methylation enhances its stability and alters its reactivity compared to other proline derivatives .

Activité Biologique

N-Methyl-L-proline (NMP), a derivative of the amino acid proline, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological properties of NMP, particularly its neuroprotective, anticonvulsant, and antioxidant effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a methyl group attached to the nitrogen atom of the proline ring. This modification enhances its solubility and bioavailability compared to its parent compound. The molecular formula is .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of NMP in various models of neurodegeneration, particularly Alzheimer’s disease (AD).

Case Study: Alzheimer’s Disease Model

In a study involving C57BL/6N mice injected with amyloid beta (Aβ) 1–42, NMP was administered intraperitoneally at a dosage of 50 mg/kg/day for three weeks. The results demonstrated:

- Reduction in Amyloid Plaques : NMP significantly decreased levels of beta-secretase 1 (BACE-1) and Aβ.

- Oxidative Stress Mitigation : The expression levels of NRF2/HO-1 were enhanced, indicating reduced oxidative stress.

- Improved Synaptic Function : Levels of presynaptic (SNAP-25 and SYN) and postsynaptic (PSD-95 and SNAP-23) proteins were restored, correlating with cognitive improvements observed in behavioral tests such as the Morris water maze .

Anticonvulsant Activity

NMP has also been investigated for its anticonvulsant properties in models of epilepsy induced by pentylenetetrazole (PTZ) and pilocarpine.

Research Findings

- Pilocarpine-Induced Seizures :

- Behavioral Assessments :

Antioxidant Properties

The antioxidant effects of NMP are critical in its role as a neuroprotective agent.

- Reduction of Reactive Oxygen Species (ROS) : NMP significantly decreased ROS accumulation in astrocytes exposed to cytotoxic agents like pilocarpine. Concentrations ≥25 µg/mL effectively reduced ROS levels to 27.3%, 24.8%, and 12.3% at higher doses .

- Mitochondrial Protection : NMP preserved mitochondrial membrane potential, indicating its role in maintaining cellular energy homeostasis during oxidative stress .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2S)-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLQUGTUXBXTLF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349191 | |

| Record name | N-Methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-11-6 | |

| Record name | N-Methyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyl-L-proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.